N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic compound notable for its complex molecular structure, which includes a dichlorobenzyl moiety, a phenoxy group, and a tetrahydrofuran substituent. This compound belongs to the class of acetamides and is characterized by a molecular formula of and a molecular weight of 408.3 g/mol . Due to its diverse functional groups, it exhibits unique physicochemical properties that may influence its reactivity and biological activity.
The compound is cataloged under the Chemical Abstracts Service number 873081-76-6. It is classified as an acetamide due to the presence of the acetamide functional group in its structure. The inclusion of halogenated aromatic groups enhances its potential for various applications in medicinal chemistry and material science .
The synthesis of N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can be approached through several synthetic routes. One common method involves:
The molecular structure of N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide features several key components:
The structural representation can be illustrated using SMILES notation: Cc1ccc(OCC(=O)N(Cc2ccc(Cl)cc2Cl)CC2CCCO2)cc1 .
N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions typical for compounds with amide functionalities:
The mechanism of action for N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves interactions with biological targets at the molecular level:
Understanding these interactions is crucial for predicting the efficacy and safety profile of this compound as a therapeutic agent .
Key physical and chemical properties of N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide include:
Other specific properties such as density, boiling point, melting point, and flash point are not readily available but are essential for practical applications .
N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide holds promise in various scientific fields:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6